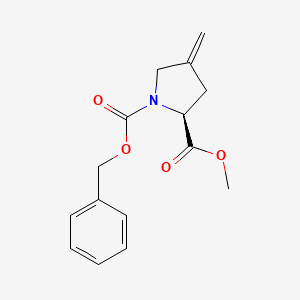![molecular formula C19H24N4O2S B2552420 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-53-4](/img/structure/B2552420.png)
5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol”, there are related compounds that have been synthesized. For example, a method for the synthesis of [ (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone has been reported . This method involves six steps starting from D-pyroglutaminol .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study reported the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, showing moderate to good activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Structure and Activity Evaluation
- Research into the structural properties of related triazole compounds, through spectroscopic methods and X-ray crystallography, confirmed their molecular structures. These studies also included DFT calculations, molecular electrostatic potential, and frontier molecular orbital analysis. Molecular docking suggested favorable interactions with proteins, indicating the potential for drug development (Wu et al., 2021).
Pharmacophore Design and Biological Evaluation
- Another study focused on the pharmacophore-based design, synthesis, and biological evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives, aimed at discovering compounds with alpha(1)-adrenoceptor blocking properties. This research contributes to understanding the structural requirements for antagonist activity toward alpha(1)-adrenoceptors (Betti et al., 2002).
Anticancer Potential and Molecular Docking
- A study utilizing density functional theory and molecular docking explored the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole, providing insights into the mechanism behind their anti-cancer properties. This highlights the potential of such compounds in cancer therapy (Karayel, 2021).
Synthesis and CNS Penetrability
- The synthesis and evaluation of a PET imaging agent for CRF1 receptors demonstrated the compound's ability to penetrate the blood-brain barrier and accumulate in the brain, though without detectable specific binding. This work contributes to the development of diagnostic tools for neurological conditions (Kumar et al., 2006).
properties
IUPAC Name |
5-[(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-7-9-22(10-8-12)16(14-5-4-6-15(11-14)25-3)17-18(24)23-19(26-17)20-13(2)21-23/h4-6,11-12,16,24H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGOIQVNJVIVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)

![Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2552342.png)

![5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2552344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552346.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)




![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)